STING agonist-9
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Overview
Description
STING agonist-9 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in the immune response. This compound has shown potential in enhancing cancer immunotherapy by activating the immune system to target and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the alkylation of aniline, followed by cyclization using potassium thiocyanate to form benzothiazole derivatives . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and large-scale reactors to optimize yield and purity. The process may also include purification steps like crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
STING agonist-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
STING agonist-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in the immune response.
Biology: Investigated for its potential to enhance the immune response against pathogens and cancer cells.
Mechanism of Action
STING agonist-9 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This activation results in the production of type I interferons and other cytokines, which enhance the immune response against cancer cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural ligand for STING that activates the same pathway.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with demonstrated anti-tumor activity.
Uniqueness
STING agonist-9 is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it a promising candidate for cancer immunotherapy .
Properties
Molecular Formula |
C39H47N13O6S |
---|---|
Molecular Weight |
825.9 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thieno[2,3-d]imidazole-5-carboxamide |
InChI |
InChI=1S/C39H47N13O6S/c1-5-51-28(18-23(3)46-51)35(55)44-38-42-26-20-25(33(40)53)21-30(58-15-9-10-48-13-16-57-17-14-48)32(26)49(38)11-7-8-12-50-37-27(22-31(59-37)34(41)54)43-39(50)45-36(56)29-19-24(4)47-52(29)6-2/h7-8,18-22H,5-6,9-17H2,1-4H3,(H2,40,53)(H2,41,54)(H,42,44,55)(H,43,45,56)/b8-7+ |
InChI Key |
WSBLZPMDRDWBNZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(S5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(S5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
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